4-Cyclopropyl-2-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
4-cyclopropyl-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-5-7(6-1-2-6)3-4-8(9)10(15)16/h3-6H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTWPDFPGWYNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)benzoic acid typically involves the introduction of the cyclopropyl and trifluoromethyl groups onto a benzoic acid precursor. One common method is the Friedel-Crafts acylation reaction, where a cyclopropyl ketone and trifluoromethyl benzene are used as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
4-Cyclopropyl-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The most structurally analogous compound identified is 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid (CAS: 790695-25-9), which substitutes the cyclopropyl group at C4 with a cyclopropylmethoxy (OCH₂C₃H₅) moiety . Key differences include:
Physicochemical Properties
- Solubility : The ether linkage in 4-(cyclopropylmethoxy) analogue enhances polarity, likely improving aqueous solubility compared to the cyclopropyl-substituted compound.
- Acidity : Both compounds exhibit increased acidity due to the electron-withdrawing trifluoromethyl group. However, the cyclopropylmethoxy group may slightly reduce acidity compared to the purely hydrophobic cyclopropyl substituent.
Biological Activity
4-Cyclopropyl-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl substituent, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- C1 : Cyclopropyl group
- C2 : Trifluoromethyl group
- C3-C12 : Benzoic acid backbone
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of pathogens, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary data indicates that it may exhibit cytotoxic effects on certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.
The biological effects of this compound are likely mediated through its interaction with specific molecular targets. For example, it may inhibit key enzymes involved in metabolic pathways or interfere with receptor signaling.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL depending on the strain tested.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 1.0 | Staphylococcus aureus |
| This compound | 3.5 | Escherichia coli |
Anti-inflammatory Activity
In a murine model of inflammation, administration of this compound resulted in a reduction of edema and inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Antitumor Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
